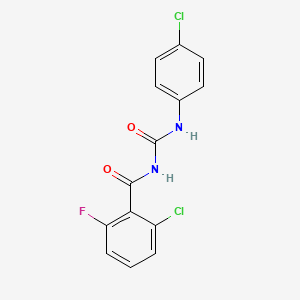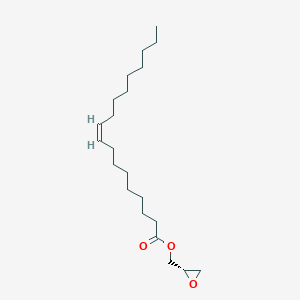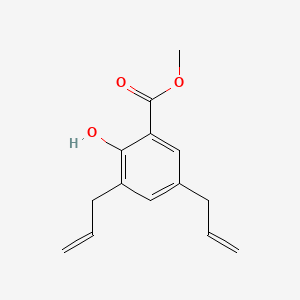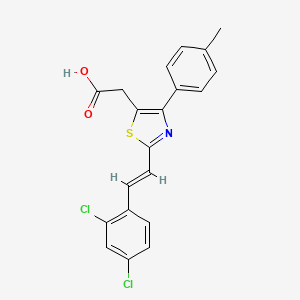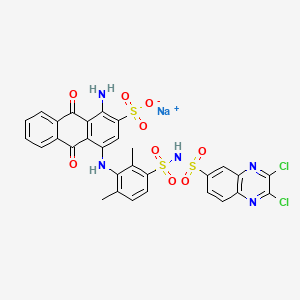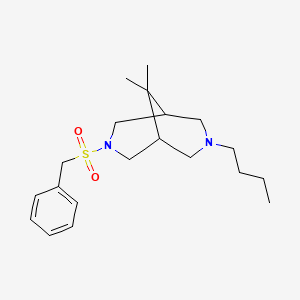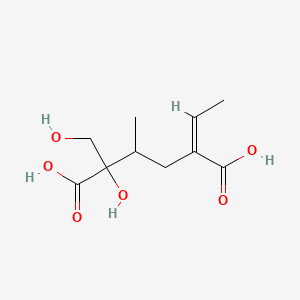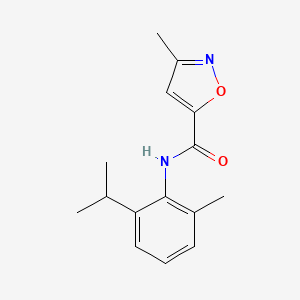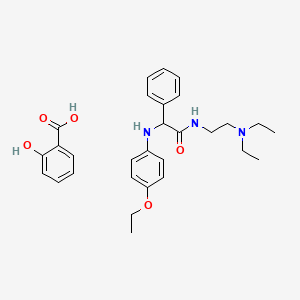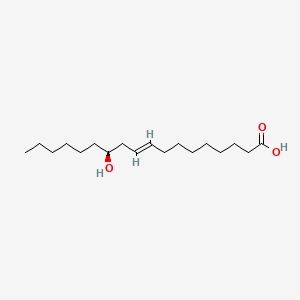
9-Octadecenoic acid, 12-hydroxy-, calcium salt, (9Z,12R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenoic acid, 12-hydroxy-, calcium salt, (9Z,12R)-, also known as calcium ricinoleate, is a calcium salt of ricinoleic acid. Ricinoleic acid is a major component of castor oil, which is derived from the seeds of the castor plant (Ricinus communis). This compound is known for its unique chemical structure, which includes a hydroxyl group and a double bond, making it a versatile substance in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 9-Octadecenoic acid, 12-hydroxy-, calcium salt, (9Z,12R)- typically involves the reaction of ricinoleic acid with calcium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired calcium salt. The general reaction can be represented as follows:
Ricinoleic acid+Calcium hydroxide→Calcium ricinoleate+Water
Industrial Production Methods
Industrial production of calcium ricinoleate involves the saponification of castor oil to obtain ricinoleic acid, followed by its neutralization with calcium hydroxide. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the efficient conversion of ricinoleic acid to its calcium salt .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Calcium ricinoleate can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of calcium ricinoleate can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxyl group in calcium ricinoleate can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxy acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, calcium ricinoleate is used as a surfactant and emulsifying agent. Its unique structure allows it to stabilize emulsions and enhance the solubility of various compounds.
Biology
In biological research, calcium ricinoleate is studied for its potential antimicrobial properties. It has been shown to exhibit activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine
Calcium ricinoleate is explored for its potential therapeutic applications, including its use in topical formulations for skin conditions. Its anti-inflammatory and moisturizing properties make it suitable for treating dry and irritated skin.
Industry
In the industrial sector, calcium ricinoleate is used in the production of soaps, detergents, and cosmetics. Its ability to act as a surfactant and emulsifier makes it valuable in formulating various personal care products .
Mechanism of Action
The mechanism of action of calcium ricinoleate involves its interaction with cellular membranes and proteins. The hydroxyl group and double bond in its structure allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, calcium ricinoleate can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ricinoleic acid: The parent compound of calcium ricinoleate, known for its similar chemical structure but without the calcium ion.
Zinc ricinoleate: Another metal salt of ricinoleic acid, used in deodorants and personal care products.
Sodium ricinoleate: A sodium salt of ricinoleic acid, commonly used in soaps and detergents.
Uniqueness
Calcium ricinoleate is unique due to its specific calcium ion, which imparts distinct properties compared to other metal salts of ricinoleic acid. The calcium ion enhances its stability and efficacy as an emulsifying agent and surfactant. Additionally, calcium ricinoleate’s ability to modulate membrane properties and interact with molecular targets makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
31983-33-2 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(E,12S)-12-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m0/s1 |
InChI Key |
WBHHMMIMDMUBKC-KQPPXVQYSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C/C=C/CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




